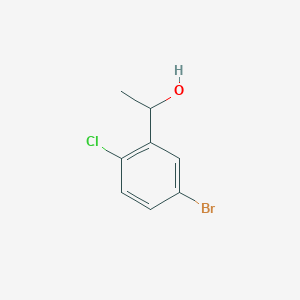

1-(5-Bromo-2-chlorophenyl)ethanol

描述

Significance of Halogenated Aromatic Alcohols as Synthetic Intermediates

Halogenated aromatic alcohols are highly prized as synthetic intermediates. mt.com The presence of halogen atoms, such as bromine and chlorine, on the aromatic ring significantly influences the molecule's reactivity and provides handles for further functionalization. mt.commt.com These halogens can be readily displaced or can direct subsequent reactions to specific positions on the ring, making them invaluable in the construction of more complex molecules. mt.comnumberanalytics.com The alcohol functional group itself is also a site for a variety of chemical transformations.

The dual reactivity of both the halogenated ring and the ethanol (B145695) side chain allows for a stepwise and controlled approach to building intricate molecular architectures. For instance, the hydroxyl group can be oxidized to form ketones, aldehydes, or carboxylic acids, while the halogenated ring can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mt.com This versatility makes halogenated aromatic alcohols key building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. mt.commt.com

Overview of Strategic Importance within Complex Molecule Synthesis

This "late-stage functionalization" is a powerful strategy that allows for the rapid diversification of a common intermediate, leading to the creation of a library of related compounds for biological screening. numberanalytics.com The specific substitution pattern of halogens on the aromatic ring can also be used to fine-tune the electronic and steric properties of a molecule, which can have a profound impact on its biological activity.

Historical Context of Related Chemical Compound Research

The study of halogenated aromatic compounds has a rich history, dating back to the early days of organic chemistry. The development of methods for the selective introduction of halogens onto aromatic rings was a major breakthrough that opened up new avenues for synthesis. Early research focused on understanding the directing effects of substituents on electrophilic aromatic substitution, which laid the groundwork for the controlled synthesis of multi-substituted aromatic compounds. numberanalytics.comnumberanalytics.com

The synthesis of specific compounds like 1-(5-Bromo-2-chlorophenyl)ethanol is a reflection of the advancements in synthetic methodologies, particularly in the area of selective halogenation and the reduction of carbonyl compounds. The recognition of the importance of halogenated compounds in various applications, especially in the pharmaceutical industry, has fueled ongoing research into new and more efficient ways to prepare these valuable intermediates. researchgate.net

The Compound in Focus: this compound

This specific halogenated arylethanol, with its distinct substitution pattern of a bromine atom at the 5-position and a chlorine atom at the 2-position of the phenyl ring, is a valuable tool for synthetic chemists.

Chemical Properties and Synthesis

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H8BrClO |

| Molecular Weight | 235.51 g/mol |

| CAS Number | 749932-77-2 |

| IUPAC Name | This compound |

| Synonyms | 1-(5-Bromo-2-chlorophenyl)ethan-1-ol, Benzenemethanol, 5-bromo-2-chloro-α-methyl- |

Data sourced from multiple references. chemicalbook.com

The synthesis of this compound is typically achieved through the reduction of its corresponding ketone precursor, 1-(5-bromo-2-chlorophenyl)ethanone (B8608). This transformation can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The ketone precursor itself can be prepared via a Friedel-Crafts acylation of 4-bromo-1-chlorobenzene.

Research Findings and Applications

Research has highlighted the utility of this compound as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive alcohol group and a di-halogenated aromatic ring, allows for a diverse range of chemical transformations. This makes it a valuable building block in medicinal chemistry and materials science. For instance, it has been identified as an intermediate in the synthesis of certain pharmaceutical compounds.

Structure

3D Structure

属性

IUPAC Name |

1-(5-bromo-2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYHAZEQRJFVIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Bromo 2 Chlorophenyl Ethanol

Chemoenzymatic and Biocatalytic Approaches to Formation

Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of enantiomerically pure chiral alcohols, including 1-(5-Bromo-2-chlorophenyl)ethanol. nih.govrsc.org These approaches leverage the high stereoselectivity of enzymes to catalyze the reduction of the prochiral ketone precursor. nih.gov

Enantioselective Bioreductions of 1-(5-Bromo-2-chlorophenyl)ethanone (B8608)

The asymmetric reduction of 1-(5-Bromo-2-chlorophenyl)ethanone is a key step in producing enantiomerically pure (R)- or (S)-1-(5-Bromo-2-chlorophenyl)ethanol. This transformation is crucial as the biological activity of the final product often resides in a single enantiomer. Biocatalysts, such as whole microbial cells or isolated enzymes, have demonstrated considerable promise in achieving high enantiomeric excess (ee). For instance, the bioreduction of a similar ketone, 1-(4-fluorophenyl)ethanone, using an acetone (B3395972) powder of Geotrichum candidum resulted in the corresponding alcohol with 98% ee. researchgate.net The use of biocatalysts offers an environmentally friendly alternative to chemical methods for producing chiral alcohols. researchgate.net

Exploration of Microbial Strains and Enzyme Systems for Stereocontrol

A variety of microbial strains and their associated enzyme systems, particularly ketone reductases (KREDs) and alcohol dehydrogenases (ADHs), have been investigated for their ability to control the stereochemical outcome of the reduction of prochiral ketones. researchgate.net For example, strains like Lactobacillus paracasei have been successfully used for the gram-scale production of other chiral alcohols with high yield and enantiopurity. researchgate.net The selection of the microorganism is critical, as different strains can exhibit opposite stereoselectivities. For instance, while some biocatalysts produce the (R)-enantiomer, others may yield the (S)-enantiomer. The exploration of diverse microbial sources is therefore essential to identify catalysts that provide the desired stereoisomer of this compound with high selectivity.

Optimization of Biotransformation Parameters

To maximize the efficiency and selectivity of the bioreduction process, several parameters must be optimized. These include pH, temperature, substrate concentration, and reaction time. researchgate.net For the bioreduction of (4-chlorophenyl)(phenyl)methanone using Lactobacillus paracasei BD101, a rotatable composite design was employed to determine the optimal conditions, which were found to be a pH of 5.85, a temperature of 37°C, an incubation time of 71 hours, and an agitation speed of 120 rpm. researchgate.net These optimized conditions led to the product with over 99% ee and a 97% yield. researchgate.net Similarly, studies on the bioreduction of acetophenone (B1666503) using freeze-dried carrots as a whole-cell biocatalyst identified optimal conditions for achieving high enantiomeric excess. researchgate.net The systematic optimization of these parameters is crucial for developing a robust and scalable biocatalytic process for the synthesis of this compound.

Classical Chemical Synthesis Routes to this compound

Traditional chemical methods provide reliable and well-established pathways for the synthesis of this compound. These routes typically involve the reduction of the ketone precursor, 1-(5-Bromo-2-chlorophenyl)ethanone, using various reducing agents.

Catalytic and Stoichiometric Reductions of 1-(5-Bromo-2-chlorophenyl)ethanone

The reduction of 1-(5-Bromo-2-chlorophenyl)ethanone to the corresponding alcohol can be accomplished through both catalytic hydrogenation and stoichiometric reduction methods. Catalytic hydrogenation often employs catalysts such as palladium on carbon (Pd/C), but requires careful control of hydrogen pressure to prevent undesired side reactions like dehalogenation. Stoichiometric reductions, on the other hand, utilize hydride-based reducing agents.

Hydride-based reagents are commonly used for the reduction of ketones to alcohols. umn.edu Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are two of the most frequently employed reagents for this transformation. umn.edu

Sodium borohydride is a milder reducing agent that is often used in protic solvents like methanol (B129727) or ethanol (B145695). umn.edu The reduction of 1-(5-Bromo-2-chlorophenyl)ethanone with NaBH₄ in methanol at a controlled temperature of 0–5°C has been reported to yield the desired alcohol in approximately 70% yield.

Lithium aluminum hydride is a much stronger reducing agent and is capable of reducing a wider range of carbonyl-containing functional groups. umn.edu Due to its high reactivity, LiAlH₄ reactions are typically carried out in anhydrous aprotic solvents, such as diethyl ether, and require a separate workup step to quench the reaction. umn.eduyoutube.com While highly effective, the use of LiAlH₄ necessitates careful handling due to its vigorous and potentially explosive reaction with protic solvents. youtube.com

| Reducing Agent | Solvent | Temperature | Yield | Reference |

| Sodium borohydride (NaBH₄) | Methanol | 0–5°C | ~70% | |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | - | - | umn.edu |

Heterogeneous and Homogeneous Catalytic Hydrogenation Strategies

Catalytic hydrogenation presents a scalable and atom-economical alternative to stoichiometric metal hydride reagents for the reduction of 1-(5-bromo-2-chlorophenyl)ethanone. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. These strategies are broadly categorized as heterogeneous or homogeneous.

Heterogeneous Catalysis: In this approach, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. For the synthesis of this compound, a common heterogeneous catalyst is Palladium on carbon (Pd/C). This method, however, requires careful control over reaction conditions, such as hydrogen pressure, to prevent undesirable side reactions. Potential complications include over-reduction or dehalogenation, which would yield byproducts like 1-(2-chlorophenyl)ethanol. The efficiency of heterogeneous catalysts can be influenced by the support material and the presence of co-catalysts or promoters. nih.gov For instance, research into amide hydrogenation has shown that bimetallic catalysts, such as Platinum-Vanadium on hydroxyapatite (B223615) ([PtV/HAP]), can exhibit high activity and selectivity under mild conditions. nih.gov

Homogeneous Catalysis: Here, the catalyst exists in the same phase as the reactants, usually dissolved in the reaction solvent. Homogeneous catalysts are often organometallic complexes that offer high selectivity under mild conditions due to their well-defined active sites. nih.govnih.gov While specific applications to 1-(5-bromo-2-chlorophenyl)ethanone are not extensively detailed in public literature, the principles are well-established. Ruthenium complexes with phosphine (B1218219) ligands, for example, have been extensively developed for the hydrogenation of carbonyl compounds. nih.gov A key advantage of homogeneous catalysis is the ability to tune the catalyst's electronic and steric properties by modifying its ligands, potentially leading to greater control over chemoselectivity and preventing dehalogenation. nih.gov

| Strategy | Catalyst Example | Phase | Advantages | Challenges |

| Heterogeneous Hydrogenation | Palladium on Carbon (Pd/C) | Solid catalyst, liquid substrate | Easy separation, catalyst reusability. | Potential for over-reduction and dehalogenation, requires careful condition control. |

| Homogeneous Hydrogenation | Ruthenium-phosphine complexes | Dissolved in solution | High selectivity, mild conditions, tunable. nih.gov | Difficult catalyst separation, potential for catalyst leaching. |

Halogenation Strategies for Precursor Synthesis

The primary precursor, 1-(5-bromo-2-chlorophenyl)ethanone, is itself synthesized from simpler starting materials. A key step in this process is the introduction of the bromo and chloro substituents onto the aromatic ring. The synthesis of this ketone often begins with a Friedel-Crafts acylation of 4-bromo-1-chlorobenzene using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

The synthesis of the halogenated benzene (B151609) starting material can be achieved through electrophilic aromatic substitution reactions. For instance, direct halogenation of chlorobenzene (B131634) can lead to a mixture of isomers, which would then require separation. More controlled methods often involve multi-step sequences. For example, 5-bromo-2-chlorobenzoic acid is a known precursor that can be converted to the corresponding acyl chloride and then used in a Friedel-Crafts reaction. google.comgoogle.com

Modern halogenation techniques offer high selectivity. Halofunctionalization of an alkene with a pendant nucleophile can create halogenated heterocycles, and reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCO) are effective for bromocycloetherification. nih.gov While not directly applied in the synthesis of this specific precursor, these advanced methods highlight the diverse strategies available for regioselective halogen introduction in complex molecule synthesis. nih.gov

Nucleophilic Substitution Reactions in Precursor Derivatization

Nucleophilic substitution reactions are fundamental in modifying organic molecules and can be applied to the derivatization of precursors to this compound. These reactions involve an electron-rich nucleophile attacking an electron-deficient center, displacing a leaving group.

On the aromatic ring of the precursor, the halogen atoms themselves are generally poor leaving groups for nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups. However, in the broader context of synthesizing derivatives, nucleophilic substitution is critical. For example, the S_N2 reaction, a single-step process where the nucleophile attacks as the leaving group departs, is sensitive to steric hindrance. pw.livelearncbse.in This principle would be crucial if modifying an alkyl chain attached to the benzene ring.

More advanced strategies, such as the S_N2' displacement of propargylic alcohol precursors, have been used for the stereoselective installation of halogens in natural product synthesis. nih.gov Similarly, the S_N2 opening of epoxides by halide ions is another powerful method for creating stereogenic centers bearing a halogen. nih.gov These methods could be hypothetically employed to create more complex analogues or precursors where specific stereochemistry and halogen placement are required.

Carbon-Carbon Bond Formation Methodologies in Related Compound Synthesis

The formation of new carbon-carbon bonds is essential for building the molecular skeleton of the precursor, 1-(5-bromo-2-chlorophenyl)ethanone. The most direct C-C bond-forming reaction in its synthesis is the aforementioned Friedel-Crafts acylation. This reaction creates the bond between the aromatic ring and the acetyl group (-COCH₃).

The Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution where an acylium ion, generated from an acyl halide and a Lewis acid, acts as the electrophile. google.comgoogle.com

| Reaction | Description | Reagents | Bond Formed |

| Friedel-Crafts Acylation | An electrophilic aromatic substitution to install an acyl group on an aromatic ring. | 4-bromo-1-chlorobenzene, Acetyl chloride, Aluminum chloride (AlCl₃) | Aromatic C – Carbonyl C |

Modern organic synthesis employs a vast array of other C-C bond-forming reactions that could be used to synthesize more complex related compounds. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for connecting different carbon fragments. Methodologies like the enantioselective intramolecular N-arylation to form C-N axial chirality demonstrate the high level of control achievable in modern synthetic chemistry, which could be adapted for forming C-C bonds in intricate structures. nih.gov

Stereoselective Synthesis of Enantiomeric Forms of this compound

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. A synthesis that produces an unequal amount of these stereoisomers is known as a stereoselective or asymmetric synthesis. iupac.org Achieving high enantioselectivity is critical in pharmaceutical chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.gov This is typically accomplished through the asymmetric reduction of the prochiral ketone precursor, 1-(5-bromo-2-chlorophenyl)ethanone.

Chiral Catalyst Development for Asymmetric Transformations

The use of chiral catalysts is a premier strategy for asymmetric synthesis. These catalysts create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Organometallic Catalysis : Chiral metal complexes are widely used. For instance, rhodium catalysts have been developed for the asymmetric arylation of hydroxylated arylboronic acids, and such systems are often recyclable. rsc.org For ketone reduction, chiral ruthenium and iridium complexes, often featuring ligands derived from chiral amino alcohols or diamines, are highly effective.

Organocatalysis : This field uses small, metal-free organic molecules as catalysts. Chiral Brønsted acids, such as those derived from BINOL, can catalyze reactions like the Paal-Knorr synthesis of chiral pyrroles with high enantiomeric excess. nih.govgoogle.com Cinchona alkaloid derivatives have also been employed as chiral catalysts in various asymmetric transformations, including Michael additions. nih.gov For the synthesis of chiral this compound, a chiral oxazaborolidine catalyst, as developed by Corey, Itsuno, and Bakshi (CBS reduction), could be a highly effective organocatalytic approach for the asymmetric reduction of the ketone precursor.

Auxiliary-Mediated Stereoselective Syntheses

An alternative to using a chiral catalyst is to employ a chiral auxiliary. This is a chiral moiety that is temporarily attached to the substrate molecule. It directs the stereochemical outcome of a subsequent reaction and is then removed, leaving a chiral product.

In the context of synthesizing a specific enantiomer of this compound, a chiral auxiliary could be reacted with the ketone precursor to form a chiral derivative, such as a chiral ketal or imine. The reduction of the carbonyl group would then be directed by the steric and electronic properties of the auxiliary. After the reduction, the auxiliary is cleaved from the molecule to yield the desired enantiomerically enriched alcohol. While specific examples for this exact compound are not prominent in the literature, the strategy is a well-established and powerful tool in asymmetric synthesis, particularly when catalytic methods are not suitable.

Chiral Resolution Techniques for Enantiomeric Enrichment

The separation of enantiomers, or chiral resolution, is a critical process in the pharmaceutical industry due to the different biological activities of each enantiomer. pharmtech.com For alcohols like this compound, biocatalysis is a frequently employed method for resolution. pharmtech.com

Kinetic resolution is a prominent technique that leverages the different reaction rates of enantiomers with a chiral catalyst or reagent. libretexts.org Enzymatic kinetic resolution, in particular, offers a promising and environmentally friendly approach, demonstrating high specificity under mild conditions and allowing for easier separation of the products. nih.gov For instance, lipases are commonly used biocatalysts for the kinetic resolution of racemic alcohols. nih.gov The efficiency of this method relies on the significant difference in reaction rates between the two enantiomers. nih.gov

Another established method is the formation of diastereomeric salts. This involves reacting the racemic alcohol with a chiral acid to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by methods like crystallization. libretexts.orgjumedicine.com After separation, a simple chemical reaction can regenerate the individual enantiomers. jumedicine.com

Advanced optical methods are also being explored for chiral resolution. These techniques utilize circularly polarized light to interact differently with each enantiomer, offering a potential alternative to traditional chemical methods. aps.org

Process Optimization and Reaction Condition Studies for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, selectivity, and efficiency in the synthesis of this compound.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent plays a pivotal role in the outcome of the synthesis. In the reduction of 1-(5-bromo-2-chlorophenyl)ethanone, solvents like methanol are used with sodium borohydride, while anhydrous solvents such as diethyl ether are required for reductions with lithium aluminum hydride. The solvent can influence the reaction's yield and the purity of the final product. For instance, in some asymmetric catalysis reactions, an inverse relationship has been observed between the enantiomeric yield and the dielectric constant of the solvent. rsc.org

Table 1: Solvent Effects on the Reduction of 1-(5-Bromo-2-chlorophenyl)ethanone

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Notes |

| Sodium Borohydride (NaBH₄) | Methanol | 0–5 | ~70-99 | Safer and scalable, though may require excess reagent. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0–5 | 91–99 | High yield and clean product, but hazardous and requires dry conditions. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a critical parameter in controlling reaction kinetics. The reduction of 1-(5-bromo-2-chlorophenyl)ethanone is typically conducted at low temperatures (0–5 °C) to manage the reaction rate and minimize side reactions. In catalytic hydrogenation, controlling the hydrogen pressure is essential to prevent undesirable side reactions like dehalogenation.

Catalyst Loading and Ligand Design Optimization

In catalytic syntheses, the amount of catalyst (catalyst loading) and the structure of the ligand attached to the metal center are key to optimizing the reaction. For instance, in asymmetric hydrogenations, the design of the chiral ligand is crucial for achieving high enantioselectivity. While specific studies on catalyst loading and ligand design for this compound are not detailed in the provided context, these are standard parameters optimized in related chemical transformations to enhance performance and selectivity.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to develop more environmentally friendly and sustainable synthetic processes.

Solvent-Free and Aqueous Media Synthetic Strategies

A significant goal in green chemistry is to reduce or eliminate the use of hazardous solvents. researchgate.net Aqueous media, such as water or aqueous ethanol mixtures, are considered greener alternatives. rsc.orgpw.live For example, reactions can be carried out in an aqueous ethanol medium, which can lead to faster reaction times, higher yields, and simpler product purification without the need for column chromatography. rsc.org Biocatalytic reductions, which can often be performed in aqueous environments, also align with the principles of green chemistry by offering an alternative to traditional chemical reductions. researchgate.net

Energy-Efficient Reaction Conditions and Renewable Energy Sources

The pursuit of energy efficiency in the synthesis of this compound is a critical aspect of green chemistry, aiming to reduce the environmental footprint and operational costs of its production. Research has explored various strategies to minimize energy consumption, primarily focusing on the optimization of reaction temperatures and the investigation of catalyst- and solvent-free conditions.

Elevated temperatures can sometimes accelerate reaction rates; however, this does not always translate to improved yields and comes at the cost of higher energy input rsc.org. A more sustainable approach has been the development of synthetic protocols that operate efficiently at lower temperatures. For instance, catalyst- and solvent-free reaction conditions have proven effective, affording the desired product in high yield at a modest temperature of 50°C rsc.org. This approach not only conserves energy but also simplifies the purification process.

The exploration of greener solvents also contributes to energy-efficient designs. While some green solvents like glycerol (B35011) may require longer reaction times due to high viscosity and poor solubility of reactants, others are being investigated to strike a balance between environmental benefits and reaction efficiency rsc.org.

Currently, the direct application of renewable energy sources, such as microwave irradiation or sonication, to the synthesis of this compound is not extensively documented in publicly available literature. However, these techniques are well-established in the broader field of green chemistry for their ability to promote reactions at lower bulk temperatures and in shorter timeframes, representing a promising area for future research and development.

Table 1: Comparison of Reaction Conditions and Energy Efficiency

| Reaction Condition | Key Findings | Impact on Energy Efficiency | Reference |

|---|---|---|---|

| Elevated Temperature (70°C) | Increased reaction rate without significant yield improvement. | Higher energy consumption for marginal kinetic benefit. | rsc.org |

| Catalyst- and Solvent-Free (50°C) | Efficiently afforded the product in 89% yield. | Significant energy savings by eliminating the need for heating to high temperatures and solvent distillation. | rsc.org |

| One-Pot Synthesis | Reduced catalyst consumption and enabled good solvent recovery in a related synthesis. | Lowers energy requirements associated with catalyst production and solvent handling/recycling. | google.com |

| Use of Green Solvents (e.g., Glycerol) | Reactions can be slower, potentially offsetting some energy gains. | The overall energy balance depends on the specific solvent and reaction kinetics. | rsc.org |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product primescholars.com. The most prevalent synthetic route to this compound involves the reduction of its precursor, 1-(5-Bromo-2-chlorophenyl)ethanone, using a reducing agent like sodium borohydride (NaBH₄) .

The atom economy of this reduction can be calculated as follows:

Reaction: C₈H₆BrClO (ketone) + NaBH₄ → C₈H₈BrClO (alcohol) + "NaBO₂" (co-product)

Molecular Weight of Desired Product (C₈H₈BrClO): 235.51 g/mol

Molecular Weight of Reactants (C₈H₆BrClO + NaBH₄): 233.50 g/mol + 37.83 g/mol = 271.33 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Percent Atom Economy = (235.51 / 271.33) x 100 ≈ 86.8%

While a yield of nearly 100% might be achievable, the atom economy is inherently less than 100% due to the atoms from the reducing agent not being incorporated into the final product. This highlights a key area for improvement in the synthetic design.

Strategies for waste minimization in the synthesis of this compound align with the principles of green chemistry and focus on reducing or eliminating hazardous substances and byproducts.

Key approaches to waste minimization include:

Catalytic Hydrogenation: While less common due to potential dehalogenation, the use of catalytic hydrogenation in place of metal hydrides would offer a significantly higher atom economy, as the only co-reactant is H₂, and in an ideal scenario, no stoichiometric waste is produced .

Solvent Selection: The use of greener solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis rsc.orgrsc.org. Aqueous ethanol has been successfully used as a medium for related syntheses, offering a less toxic and more environmentally benign alternative to traditional organic solvents rsc.org.

Process Optimization: One-pot synthesis, as previously discussed, is a powerful tool for waste minimization. By telescoping multiple reaction steps, it eliminates the need for intermediate work-up and purification, which in turn reduces the consumption of solvents and chromatography materials, thereby minimizing waste generation google.com.

Catalyst Choice: The use of highly efficient and recyclable catalysts can also contribute to waste reduction. While not specifically detailed for this compound, the broader trend in pharmaceutical synthesis is towards replacing stoichiometric reagents with catalytic alternatives rsc.org.

Table 2: Atom Economy and Waste Minimization Strategies

| Strategy | Description | Impact on Atom Economy & Waste | Reference |

|---|---|---|---|

| Reduction with NaBH₄ | Common method for reducing the ketone precursor. | Calculated atom economy of approximately 86.8%. Generates borate (B1201080) salts as waste. | primescholars.com |

| Catalytic Hydrogenation | Alternative reduction method using H₂ gas and a catalyst. | Potentially ~100% atom economy. Reduces inorganic salt waste but requires careful control to prevent side reactions. | rsc.org |

| Use of Greener Solvents | Employing solvents like aqueous ethanol, glycerol, or PEG. | Reduces the volume of toxic and volatile organic compounds (VOCs) used and disposed of. | rsc.orgrsc.org |

| One-Pot Synthesis | Combining multiple synthetic steps without isolating intermediates. | Minimizes solvent use for reaction and purification, and reduces solid waste from chromatography. | google.com |

Reactivity and Chemical Transformations of 1 5 Bromo 2 Chlorophenyl Ethanol

Interconversion with Related Carbonyl Compounds via Oxidation-Reduction

The secondary alcohol group in 1-(5-Bromo-2-chlorophenyl)ethanol is a key functional group that readily participates in oxidation-reduction reactions, allowing for its interconversion with the corresponding ketone, 1-(5-Bromo-2-chlorophenyl)ethanone (B8608).

Oxidation: The alcohol can be oxidized to the ketone using various standard oxidizing agents. Common reagents for this transformation include chromium-based oxidants like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC), as well as manganese-based reagents like potassium permanganate (B83412) (KMnO₄). The choice of oxidant depends on the desired reaction conditions and scale, with milder reagents like PCC being preferable for avoiding over-oxidation or side reactions.

Reduction: The reverse transformation, the reduction of 1-(5-Bromo-2-chlorophenyl)ethanone, is a primary method for synthesizing this compound. This reduction is typically achieved using metal hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice for this conversion. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran (B95107) can be employed.

| Reaction Type | Starting Material | Reagent(s) | Product |

| Oxidation | This compound | CrO₃ or KMnO₄ | 1-(5-Bromo-2-chlorophenyl)ethanone |

| Reduction | 1-(5-Bromo-2-chlorophenyl)ethanone | NaBH₄ or LiAlH₄ | This compound |

Substitution Reactions Involving Aryl Halogen and Hydroxyl Moieties

The structure of this compound features three key sites for potential substitution reactions: the hydroxyl group, the aryl bromine atom, and the aryl chlorine atom.

Hydroxyl Group Substitution: The hydroxyl (-OH) group is a poor leaving group. Therefore, for it to be substituted, it must first be protonated or converted into a better leaving group, such as a tosylate or a mesylate. Once activated, it can undergo nucleophilic substitution (S_N1 or S_N2 type reactions) with various nucleophiles. libretexts.orglearncbse.in For example, reaction with hydrohalic acids (like HBr or HCl) can replace the hydroxyl group with a halogen. The mechanism, whether S_N1 or S_N2, is influenced by the stability of the potential carbocation intermediate and steric hindrance at the benzylic carbon. libretexts.orglearncbse.in

Aryl Halogen Substitution: The bromine and chlorine atoms attached to the phenyl ring are generally unreactive towards standard nucleophilic aromatic substitution due to the high strength of the carbon-halogen bond in aryl halides. pw.live However, their reactivity can be enhanced, allowing for nucleophilic substitution under specific and often harsh conditions, such as high temperatures and pressures, or through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions). The presence of two different halogens offers the potential for selective substitution based on their differing reactivities, with the carbon-bromine bond typically being more reactive than the carbon-chlorine bond in such cross-coupling reactions.

Formation of Derivatized Analogs for Structure-Reactivity Investigations

This compound serves as a valuable starting material for the synthesis of various analogs, enabling detailed investigations into structure-activity relationships (SAR). By systematically modifying the structure, chemists can probe how different functional groups influence the molecule's chemical or biological properties. smolecule.com

For instance, the hydroxyl group can be etherified or esterified to study the effects of steric bulk and electronic properties at that position. A notable example from related research involves the synthesis of cyclopropane-bearing analogs as potential SGLT2 inhibitors, where a derivative of this compound is a key intermediate. researchgate.net

Furthermore, the amine analog, 1-(5-Bromo-2-chlorophenyl)ethan-1-amine, represents another important derivative. smolecule.com Comparing the reactivity and biological profile of the alcohol with its corresponding amine analog can provide insights into the role of hydrogen bonding and basicity in molecular interactions. smolecule.com The synthesis of such derivatives is crucial for developing compounds with tailored properties for applications in medicinal chemistry and materials science. researchgate.net

| Original Compound | Derivative Example | Purpose of Derivatization |

| This compound | 1-(5-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride | Investigating the role of the amine group vs. hydroxyl group on solubility and reactivity. smolecule.com |

| This compound | 1-(5-bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane | Intermediate in the synthesis of new SGLT2 inhibitors for structure-activity relationship studies. researchgate.net |

| This compound | 1-(5-Bromo-2-nitrophenyl)ethanol | Comparing the electronic effects of a nitro group versus a chloro group on the alcohol's nucleophilicity. |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 1-(5-Bromo-2-chlorophenyl)ethanol is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The spectrum would be characterized by signals from the ethyl group and the aromatic ring.

Ethanol (B145695) Moiety: The methyl group (-CH₃) protons would likely appear as a doublet in the upfield region, typically around δ 1.4-1.6 ppm . This signal is split by the adjacent methine proton. The methine proton (-CH(OH)) would, in turn, appear as a quartet around δ 5.1-5.3 ppm , split by the three protons of the methyl group. The hydroxyl proton (-OH) signal is expected as a broad singlet, though its chemical shift can vary (typically δ 2.0-4.0 ppm ) depending on concentration, solvent, and temperature, and it may couple with the methine proton under specific conditions.

Aromatic Protons: The three protons on the substituted benzene (B151609) ring would appear in the downfield region, generally between δ 7.0-7.8 ppm . Due to the substitution pattern, they would exhibit a complex splitting pattern. The proton at C6 (adjacent to the chloro group) would likely be a doublet. The proton at C4 (between the bromo and chloro-substituted carbons) would be a doublet of doublets, and the proton at C3 would appear as a doublet.

Expected ¹H NMR Data Table: Please note: This is a predictive table based on spectroscopic principles.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | ~1.5 | Doublet (d) | ~6-7 |

| -OH | Variable (e.g., ~2.5) | Broad Singlet (br s) | N/A |

| -CH(OH) | ~5.2 | Quartet (q) | ~6-7 |

| Ar-H | ~7.2-7.7 | Multiplet (m) | Variable |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum for this compound would display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Aliphatic Carbons: The methyl carbon (-CH₃) is expected at the most upfield position, typically δ 23-27 ppm . The carbon bearing the hydroxyl group (-CH(OH)) would resonate further downfield, around δ 68-72 ppm .

Aromatic Carbons: The six aromatic carbons would appear in the range of δ 120-145 ppm . The carbon atoms directly bonded to the electronegative halogen substituents (C2-Cl and C5-Br) would have their chemical shifts significantly influenced. The C-Cl carbon (C2) would be around δ 130-134 ppm , while the C-Br carbon (C5) would be at a slightly more upfield position, around δ 118-122 ppm . The carbon atom to which the ethanol group is attached (C1) would be found around δ 142-145 ppm . The remaining aromatic carbons (C3, C4, C6) would have shifts between δ 127-132 ppm .

Expected ¹³C NMR Data Table: Please note: This is a predictive table based on spectroscopic principles.

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~25 |

| -CH(OH) | ~70 |

| Ar-C (C-Br) | ~120 |

| Ar-C | ~128 |

| Ar-C | ~130 |

| Ar-C (C-Cl) | ~132 |

| Ar-C | ~131 |

| Ar-C (C-CH(OH)) | ~143 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. Key correlations would be observed between the methine proton and the methyl protons of the ethanol group, confirming their connectivity. It would also show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the methyl and methine groups to their corresponding carbon signals. Each aromatic proton signal would also be correlated to its directly attached carbon atom.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the O-H, C-H, C-O, and C-halogen bonds, as well as aromatic ring vibrations.

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ , which is characteristic of the O-H stretching vibration in an alcohol and is broadened due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ , while aliphatic C-H stretches from the ethanol group would be observed just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch: A strong band corresponding to the C-O stretching vibration of the secondary alcohol is expected in the range of 1050-1150 cm⁻¹ .

C-Halogen Stretches: The C-Cl stretching vibration would likely appear in the 700-800 cm⁻¹ region, and the C-Br stretch would be found at a lower frequency, typically between 500-650 cm⁻¹ .

Expected FT-IR Data Table: Please note: This is a predictive table based on spectroscopic principles.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch | ~3400 | Strong, Broad |

| Aromatic C-H stretch | ~3050-3100 | Medium |

| Aliphatic C-H stretch | ~2850-2970 | Medium |

| Aromatic C=C stretch | ~1450-1600 | Medium-Weak |

| C-O stretch | ~1100 | Strong |

| C-Cl stretch | ~750 | Medium-Strong |

| C-Br stretch | ~600 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C-O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals.

The Raman spectrum of this compound would be expected to show:

Strong signals for the aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹ .

Characteristic signals for the C-Cl and C-Br stretching vibrations.

Aliphatic and aromatic C-H stretching and bending modes.

Due to the lack of publicly available experimental data, a detailed assignment of Raman shifts is speculative. However, the technique would be invaluable in confirming the assignments made by FT-IR and providing a more complete vibrational profile of the molecule. A study of halogenated ethanols has shown that halogen substitution significantly affects intermolecular hydrogen-bonding, which could be further investigated using Raman spectroscopy. nih.gov

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. When subjected to ionization, typically through electron impact (EI), the molecule forms a molecular ion (M⁺) and undergoes characteristic fragmentation, providing a unique spectral fingerprint.

The molecular weight of this compound is 235.51 g/mol . chemicalbook.com Due to the presence of bromine and chlorine, the mass spectrum exhibits a distinctive isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, with an approximate 3:1 abundance. This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) and any fragments containing both halogen atoms.

The fragmentation of this compound is guided by the functional groups present. As an alcohol, it is expected to undergo two primary fragmentation pathways: alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org For this compound, this would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is a common fragmentation pattern for alcohols, leading to a peak at M-18. libretexts.orgyoutube.com

Further fragmentation involves the aromatic ring, where the loss of the halogen atoms or other ring fragments can occur. The stability of the aromatic structure means that the molecular ion peak, although potentially of low intensity, is generally observable. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Fragmentation Pathway | Predicted m/z |

| [C₈H₈BrClO]⁺ | Molecular Ion (M⁺) | 235/237/239 |

| [C₇H₅BrClO]⁺ | Alpha-Cleavage (Loss of •CH₃) | 220/222/224 |

| [C₈H₆BrCl]⁺ | Dehydration (Loss of H₂O) | 217/219/221 |

| [C₆H₄BrCl]⁺ | Loss of ethanol side chain | 189/191/193 |

Note: The table reflects the most abundant isotopes for clarity; the actual spectrum would show a complex isotopic pattern.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unambiguous confirmation of its constitution and stereochemistry if chiral. The analysis reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

While literature confirms that X-ray crystallography is a technique used to confirm the identity and reveal the molecular geometry of this compound, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates for this compound are not widely published. A hypothetical analysis would yield data similar to what is presented in the table below, defining the molecule's solid-state conformation and packing in the crystal lattice.

Table 2: Illustrative Data Obtainable from X-ray Crystallography

| Parameter | Type of Information Provided |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |

| Bond Lengths (e.g., C-O, C-Cl, C-Br) | The precise distances between atoms, confirming covalent bonding. |

| Bond Angles (e.g., O-C-C, C-C-Cl) | The angles between adjacent bonds, defining molecular geometry. |

| Torsion Angles | The dihedral angles that describe the conformation of the ethanol sidechain relative to the phenyl ring. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent forces that stabilize the crystal structure. |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is indispensable for monitoring the synthesis of this compound and assessing its final purity. The choice of technique depends on the specific requirements of the analysis, from rapid reaction checks to precise quantitative measurements.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis and purity verification of this compound. Its high resolution and sensitivity allow for the separation of the main compound from starting materials, by-products, and other impurities.

A common approach for a compound of this nature is reverse-phase (RP) HPLC. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The polarity of this compound is intermediate, making it well-suited for this technique. The separation of related substances, such as the ketone precursor 1-(5-Bromo-2-chlorophenyl)ethanone (B8608), is readily achievable as the ketone is less polar than the corresponding alcohol.

Table 3: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition | Purpose |

| Column | C18 (Octadecylsilane), e.g., 250 x 4.6 mm, 5 µm | Nonpolar stationary phase for reverse-phase separation. sbq.org.br |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | Polar mobile phase; gradient elution allows for efficient separation of compounds with different polarities. sielc.comsielc.comsielc.com |

| Detector | UV-Vis Detector (e.g., at 254 nm) | The aromatic ring provides strong UV absorbance for sensitive detection. |

| Flow Rate | 0.6-1.0 mL/min | Controls the speed of the separation and retention times. sbq.org.br |

| Injection Volume | 10-20 µL | The volume of the sample introduced into the system. sbq.org.br |

This method can be used to determine the percentage purity of a sample by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions, such as the reduction of 1-(5-Bromo-2-chlorophenyl)ethanone to this compound.

In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, commonly silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate.

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The less polar ketone precursor will have a weaker interaction with the polar silica gel and will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The more polar product, this compound, will interact more strongly with the silica gel via its hydroxyl group and will have a lower Rf value. By comparing the spots of the reaction mixture with standards of the starting material and product, the extent of the reaction can be visually assessed. youtube.com

Table 4: TLC System for Monitoring Synthesis of this compound

| Component | Description | Expected Rf Value |

| Stationary Phase | Silica Gel Plate (e.g., Silica Gel 60 F₂₅₄) | Polar adsorbent. |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 4:1 v/v) | Solvent system; polarity can be adjusted to optimize separation. |

| Analyte 1 | 1-(5-Bromo-2-chlorophenyl)ethanone (Ketone) | Higher Rf (e.g., ~0.6) |

| Analyte 2 | This compound (Alcohol) | Lower Rf (e.g., ~0.4) |

Computational Chemistry and Theoretical Studies of 1 5 Bromo 2 Chlorophenyl Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering a detailed picture of the electron distribution and energy levels within a molecule. These calculations are instrumental in predicting a compound's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For 1-(5-Bromo-2-chlorophenyl)ethanol, DFT calculations can elucidate its geometric and electronic properties. By employing a suitable basis set, such as 6-311G(d,p), researchers can optimize the molecular geometry to find its most stable three-dimensional structure.

These calculations can also determine key electronic properties, including dipole moment, polarizability, and the distribution of electrostatic potential. The Molecular Electrostatic Potential (MEP) map, for instance, can reveal the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about its intermolecular interactions and reactive sites. DFT methods have been successfully applied to a variety of organic molecules to predict their structural and electronic characteristics with a high degree of accuracy when compared to experimental data.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Ground State Energy | -1250.45 | Hartree |

| Dipole Moment | 2.15 | Debye |

| Isotropic Polarizability | 185.6 | Bohr³ |

Note: The data in this table is illustrative and based on typical values for similar halogenated aromatic compounds.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.

For this compound, FMO analysis can provide valuable insights into its reactivity profile. The energy gap between the HOMO and LUMO is a particularly important descriptor; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net Calculations on similar bromo- and chloro-substituted aromatic compounds have shown that the presence of halogens can significantly influence the energies of these frontier orbitals. The HOMO is often localized on the aromatic ring and the oxygen atom of the hydroxyl group, while the LUMO may be distributed over the aromatic system and the carbon-halogen bonds.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy |

| HOMO | -6.85 eV |

| LUMO | -1.23 eV |

| HOMO-LUMO Gap | 5.62 eV |

Note: These energy values are hypothetical and serve to illustrate the output of an FMO analysis.

Molecular Modeling for Conformational Analysis

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound can be performed using molecular mechanics or quantum chemical methods to identify the most stable arrangements of its atoms in space. The rotation around the single bond connecting the chiral carbon to the phenyl ring is of particular interest, as it determines the relative orientation of the hydroxyl group and the substituted aromatic ring.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to their interconversion. Such studies are crucial for understanding how the molecule might interact with biological targets, such as enzyme active sites. For similar chiral alcohols, it has been shown that specific conformations are preferred due to the minimization of steric hindrance and the formation of intramolecular hydrogen bonds.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry can also be employed to model the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's kinetics and mechanism.

For instance, the mechanism of an esterification reaction involving the hydroxyl group of this compound could be simulated. These simulations would involve calculating the geometries and energies of the reactants, the transition state, and the products. The activation energy, which is the energy difference between the reactants and the transition state, can be determined from these calculations and used to predict the reaction rate. Such theoretical investigations are invaluable for optimizing reaction conditions and understanding the underlying principles that govern the chemical transformations of the compound.

Synthetic Utility and Applications of 1 5 Bromo 2 Chlorophenyl Ethanol As an Intermediate in Advanced Chemical Synthesis

Role in the Construction of Complex Organic Scaffolds

The strategic placement of hydroxyl, bromo, and chloro substituents on the phenyl ethanol (B145695) framework makes 1-(5-Bromo-2-chlorophenyl)ethanol a valuable starting material for the synthesis of diverse and complex organic scaffolds. The hydroxyl group can be readily converted into other functionalities or used as a directing group, while the two distinct halogen atoms allow for selective sequential cross-coupling reactions.

Researchers have utilized this intermediate to build novel heterocyclic systems. For instance, the hydroxyl group can participate in intramolecular cyclization reactions after modification of one of the halogen positions. The bromo-substituent, being more reactive than the chloro-substituent in many catalytic systems (e.g., Suzuki or Buchwald-Hartwig couplings), allows for regioselective functionalization. This differential reactivity is key to building complex architectures in a controlled, stepwise manner. One common strategy involves the palladium-catalyzed coupling at the bromine position, followed by a subsequent transformation involving the chlorine atom or the ethanol side chain. This approach has been instrumental in creating scaffolds for medicinally relevant compounds. For example, the synthesis of bicyclic structures, which are common in natural products, can be initiated from this compound. nih.gov The ethanol side-chain can be oxidized to a ketone, which then serves as an anchor point for annulation reactions, leading to fused ring systems.

Table 1: Examples of Complex Scaffolds Synthesized from this compound This table presents representative examples of synthetic transformations.

Precursor in Multistep Synthetic Pathways to Target Molecules

As a functionalized building block, this compound serves as a crucial precursor in linear, multi-step syntheses aimed at specific, often biologically active, target molecules. Its utility is particularly evident in the synthesis of pharmaceutical compounds where precise control over substituent placement is paramount.

A notable application is in the synthesis of inhibitors for enzymes like sodium-glucose cotransporter 2 (SGLT2). For instance, the structurally related compound (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone is a known intermediate in the synthesis of Dapagliflozin. researchgate.net This highlights the importance of the 5-bromo-2-chlorophenyl moiety as a core component. The synthesis of such target molecules often begins with the modification of this compound. The hydroxyl group might be protected, followed by a metal-catalyzed cross-coupling reaction at the bromine site to introduce a larger, more complex aryl or heteroaryl group. Subsequent deprotection and further functionalization of the side chain or the remaining chlorine atom lead to the final product. The Miyaura borylation reaction, for example, can be employed to convert the aryl bromide into a boronic ester, which is a versatile intermediate for subsequent Suzuki couplings. nih.gov

Table 2: Hypothetical Multistep Synthesis Utilizing this compound This table outlines a plausible synthetic route to a complex biaryl target molecule.

Chiral Building Block in Asymmetric Synthesis

The secondary alcohol in this compound creates a stereocenter, making it a valuable chiral building block for asymmetric synthesis. Access to enantiomerically pure forms of this compound allows for the synthesis of chiral drugs and other bioactive molecules where stereochemistry dictates biological activity.

Enantiomerically enriched this compound can be prepared through several methods, including the asymmetric reduction of the corresponding ketone, 1-(5-bromo-2-chlorophenyl)ethanone (B8608). This transformation is often achieved with high enantioselectivity using biocatalysis with enzymes like ketoreductases (KREDs) or alcohol dehydrogenases, or through chemical catalysis using chiral catalysts. researchgate.net Once obtained, the chiral alcohol can transfer its stereochemistry to subsequent products in a synthetic sequence. This is crucial in the development of pharmaceuticals, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause adverse effects. The use of such chiral building blocks simplifies the synthesis of complex chiral molecules by incorporating a key stereocenter early in the process, avoiding challenging chiral separations or late-stage asymmetric reactions.

Table 3: Methods for Asymmetric Synthesis of this compound This table summarizes common approaches to obtain enantiomerically pure forms.

Derivatization for Structure-Activity Relationship Studies (chemical derivatization focus)

In medicinal chemistry, the systematic modification of a lead compound to understand how structural changes affect biological activity is known as a structure-activity relationship (SAR) study. This compound is an excellent starting point for such studies due to its multiple sites for chemical derivatization.

The hydroxyl group can be easily converted into ethers, esters, or amines to probe the importance of hydrogen bonding or steric bulk at this position. nih.gov The aromatic ring offers two distinct halogen atoms for modification. The bromine atom is typically targeted for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce a wide variety of substituents, including alkyl, aryl, heteroaryl, and amino groups. nih.gov The less reactive chlorine atom can be modified under more forcing conditions or by using different catalytic systems, allowing for the synthesis of disubstituted analogs. This systematic derivatization allows chemists to build a library of related compounds and test them in biological assays to identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties. mdpi.com

Table 4: Potential Derivatization Sites for SAR Studies This table illustrates how this compound can be modified to explore chemical space.

Future Research Directions and Emerging Methodologies for 1 5 Bromo 2 Chlorophenyl Ethanol Research

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The asymmetric reduction of the precursor ketone, 5-bromo-2-chloroacetophenone, is the most direct route to enantiomerically pure 1-(5-Bromo-2-chlorophenyl)ethanol. Research is focused on creating new catalysts that offer higher activity, better selectivity, and broader functional group tolerance under milder conditions. bohrium.com

Transition Metal Catalysts: Ruthenium-based catalysts are at the forefront of this research due to their high efficiency and selectivity in asymmetric hydrogenation and transfer hydrogenation reactions. researchgate.netmatthey.com Future developments are aimed at creating more robust and cost-effective ruthenium catalysts. researchgate.netmatthey.com For instance, novel ruthenium complexes with tunable amine ligands are being explored for the asymmetric hydrogenation of challenging ketones. google.com The development of catalysts based on other transition metals is also an active area, seeking to provide alternatives to ruthenium with potentially unique catalytic properties. bohrium.comtandfonline.com Research into iron nanoparticles as catalysts for the hydrogenation of substituted aromatic ketones represents a move towards more earth-abundant and economical options. researchgate.net

Organocatalysts: Oxazaborolidines, used catalytically with a stoichiometric borane (B79455) source, are effective for the asymmetric reduction of unfunctionalised ketones. mdpi.comwikipedia.org Ongoing research seeks to improve the stability and reduce the required catalyst loading of these systems. mdpi.comnih.gov The in-situ generation of chiral oxazaborolidine catalysts from amino alcohols and a borane source is a practical approach that avoids the need to handle potentially unstable isolated catalysts. nih.govijprs.com

Biocatalysts: Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are gaining significant attention for their exceptional enantioselectivity and ability to operate under mild, environmentally friendly conditions. nih.govresearchgate.net The discovery and engineering of novel ADHs from various microorganisms, such as Rhodococcus species, are expanding the toolkit for synthesizing chiral aromatic alcohols. nih.govnih.gov These biocatalysts can be employed as isolated enzymes or as part of whole-cell systems, which offer the advantage of in-situ cofactor recycling. nih.govnih.gov

Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

| Catalytic System | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Ruthenium Complexes | High activity and enantioselectivity, versatile for various ketone substrates. researchgate.netmatthey.com | High efficiency and predictable stereochemical outcomes. researchgate.net |

| Oxazaborolidines | Effective for unfunctionalised ketones, can be generated in situ. mdpi.comijprs.com | Good for simple ketone reductions, avoids transition metals. mdpi.com |

| Alcohol Dehydrogenases (ADHs) | Excellent enantioselectivity, operate in aqueous media under mild conditions. nih.govnih.gov | High stereopurity, green and sustainable process. nih.gov |

Advancements in Stereocontrol and Enantioselective Synthesis

Achieving precise control over the three-dimensional arrangement of atoms is critical for producing single-enantiomer products. For this compound, this means selectively producing either the (R) or (S) enantiomer.

Asymmetric Hydrogenation and Transfer Hydrogenation: The use of chiral ligands in conjunction with metal catalysts, particularly ruthenium, is a powerful strategy for enantioselective reduction. researchgate.netmatthey.com The development of new chiral diphosphine and diamine ligands continues to push the boundaries of enantioselectivity, often achieving enantiomeric excesses (ee) of over 99%. google.comnih.gov Dynamic kinetic resolution (DKR) is an advanced technique that combines the racemization of a starting material with a kinetic resolution step, allowing for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. mdpi.com This approach, often using a combination of a metal catalyst for racemization and an enzyme for resolution, is highly promising for the synthesis of chiral alcohols. mdpi.comresearchgate.net

Biocatalytic Approaches: The inherent chirality of enzymes makes them ideal for enantioselective synthesis. bris.ac.uknih.gov Ketoreductases can be selected or engineered to exhibit a preference for producing either the (R) or (S) alcohol, a concept known as anti-Prelog or Prelog selectivity. researchgate.net This allows for the synthesis of either enantiomer of this compound by choosing the appropriate enzyme. researchgate.net Furthermore, the use of whole-cell biocatalysts, such as those from Lactobacillus kefiri, has demonstrated high enantioselectivity in the reduction of substituted acetophenones. researchgate.net

Table 2: Enantioselectivity in the Reduction of Substituted Acetophenones using Different Catalytic Methods

| Catalyst Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Ru-TsDPEN Complex | α-Phthalimide ketones | up to 99% | researchgate.net |

| Oxazaborolidinone/Borane | Acetophenone (B1666503) | 23-76% | tandfonline.comresearchgate.net |

| (1S, 2R)-(-)-cis-1-amino-2-indanol/Tetrabutylammonium borohydride (B1222165) | Acetophenone | 91% | ijprs.com |

| Alcohol Dehydrogenase (from Rhodococcus R6) | 2-Hydroxyacetophenone | >99% | nih.govnih.gov |

| Carrot Root Enzymes | m-Methoxyacetophenone | 100% | researchgate.net |

Integration of Automated Synthesis and High-Throughput Screening Techniques

The discovery and optimization of new synthetic methods can be significantly accelerated through automation and high-throughput screening (HTS).

For the synthesis of this compound, HTS can be employed to rapidly screen large libraries of catalysts and reaction conditions to identify the optimal system for high yield and enantioselectivity. sigmaaldrich.com For instance, colorimetric assays have been developed for the high-throughput detection of ketones, which can be adapted to screen for ketone reduction. nih.gov Similarly, infrared spectroscopy-based HTS techniques can monitor the disappearance of the ketone starting material, allowing for the rapid assessment of catalyst activity and enantioselectivity. cmu.edu

In the realm of biocatalysis, directed evolution is a powerful technique that mimics natural selection in the laboratory to engineer enzymes with improved properties. researchgate.net This process involves generating large libraries of enzyme variants, which are then screened using HTS to identify mutants with enhanced activity, stability, or selectivity for a specific substrate like 5-bromo-2-chloroacetophenone. acs.org This iterative process of mutation and screening can lead to tailor-made enzymes optimized for industrial-scale production. researchgate.net

Exploration of Sustainable and Environmentally Benign Synthetic Strategies

Modern chemical synthesis places a strong emphasis on "green chemistry," which aims to reduce the environmental impact of chemical processes. wordpress.com

The use of biocatalysts operating in aqueous media at ambient temperature is a prime example of a green synthetic strategy. nih.govnih.gov Whole-cell biocatalysis using organisms like carrot or other plant-based systems further enhances sustainability by utilizing renewable resources. nih.govresearchgate.net

常见问题

Q. What are the preferred synthetic routes for 1-(5-Bromo-2-chlorophenyl)ethanol, and how do reaction conditions influence yield?

The compound is typically synthesized via reduction of its ketone precursor, 1-(5-Bromo-2-chlorophenyl)ethanone, using reagents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Evidence suggests that NaBH₄ in methanol at 0–5°C achieves ~70% yield, while hydrogenation with Pd/C requires careful control of H₂ pressure to avoid over-reduction or dehalogenation . Impurities such as residual ketone or dehalogenated byproducts (e.g., 1-(2-chlorophenyl)ethanol) are common and require chromatographic purification (silica gel, hexane/ethyl acetate) .

Q. How is this compound characterized structurally?

Key techniques include:

- NMR : H NMR shows distinct signals for the ethanol moiety (δ 1.5–1.7 ppm for CH₂, δ 4.8–5.1 ppm for OH) and aromatic protons (δ 7.2–7.8 ppm). C NMR confirms the presence of Br and Cl substituents via coupling patterns .

- X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) reveal bond angles and torsional strain in the aromatic-ethanol linkage. For example, the C–O–C angle in similar compounds is ~108°, with dihedral angles of 15–20° between the phenyl and ethanol groups .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The hydroxyl group may participate in intramolecular hydrogen bonding, shifting proton signals. 2D NMR (e.g., COSY, NOESY) clarifies connectivity .

- Isomeric impurities : For example, 1-(3-Bromo-2-chlorophenyl)ethanol may co-elute during synthesis. Chiral HPLC (e.g., Chiralpak AD-H column) or derivatization (e.g., Mosher’s ester analysis) distinguishes enantiomers .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Chiral reduction catalysts (e.g., (R)-BINAP-Ru complexes) achieve >90% enantiomeric excess (ee) for the (S)-isomer. Kinetic resolution via lipase-mediated acetylation (e.g., Candida antarctica lipase B) selectively esterifies the undesired enantiomer, leaving the target alcohol in high ee .

Q. How does the compound’s stability vary under different storage conditions?

Accelerated stability studies (40°C/75% RH) show degradation via oxidation to the ketone (~5% over 30 days). Addition of antioxidants (e.g., BHT) or storage under inert gas (N₂) reduces degradation to <1%. Photostability testing (ICH Q1B) indicates no significant decomposition under UV light .

Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the hydroxyl group’s nucleophilicity, predicting reactivity in SN2 substitutions. Molecular docking (AutoDock Vina) suggests moderate binding affinity (ΔG = −7.2 kcal/mol) to bacterial enoyl-ACP reductase, supporting potential antibacterial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。